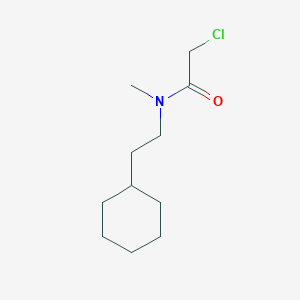![molecular formula C9H10ClFN2O B6646235 1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646235.png)
1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea is an organic compound characterized by the presence of a urea group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with methylurea under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the urea group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, minimizing the formation of by-products and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea group into an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro, amino, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products:
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring, leading to a diverse range of substituted urea compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea involves its interaction with specific molecular targets, depending on its application. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.
Comparación Con Compuestos Similares
1-[(5-Chloro-2-fluorophenyl)methyl]-1-ethylurea: Similar structure with an ethyl group instead of a methyl group.
1-[(5-Chloro-2-fluorophenyl)methyl]-1-phenylurea: Contains a phenyl group in place of the methyl group.
1-[(5-Chloro-2-fluorophenyl)methyl]-1-isopropylurea: Features an isopropyl group instead of a methyl group.
Uniqueness: 1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both chloro and fluoro substituents can enhance its stability and potentially improve its biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-13(9(12)14)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQXGSGZNCHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B6646155.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)

![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(4-ethylphenyl)-2-methylpropyl]acetamide](/img/structure/B6646200.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
![2-chloro-N-[2-methyl-2-(3-methylphenyl)propyl]acetamide](/img/structure/B6646208.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-N-methylmorpholine-3-carboxamide](/img/structure/B6646250.png)
![2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B6646258.png)
